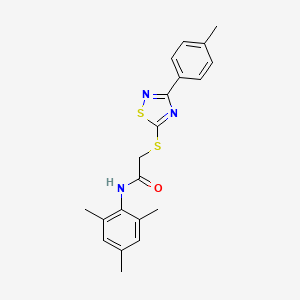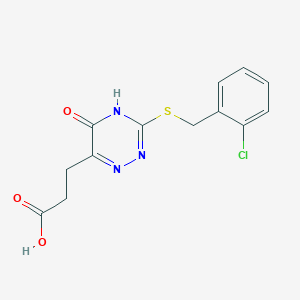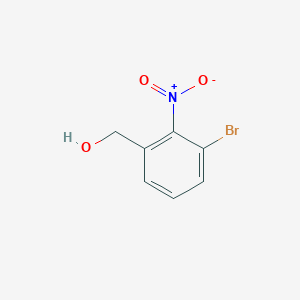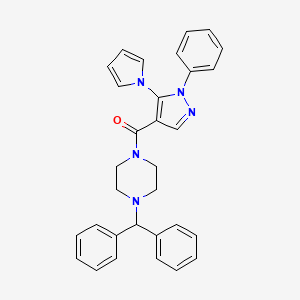![molecular formula C7H6ClNO2 B2704852 7-Chlorobenzo[d][1,3]dioxol-5-amine CAS No. 2219368-43-9](/img/structure/B2704852.png)
7-Chlorobenzo[d][1,3]dioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorobenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 . It is a powder that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxole ring substituted with a chlorine atom and an amine group .Physical and Chemical Properties Analysis
This compound is a powder that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It has a molecular weight of 171.58 .Aplicaciones Científicas De Investigación
Catalysts in Organic Synthesis
- Catalysis for Amide Condensation : Tetrachlorobenzo[d][1,3,2]dioxaborol compounds, related to 7-Chlorobenzo[d][1,3]dioxol-5-amine, have been identified as effective catalysts for dehydrative amide condensation between carboxylic acids and amines, especially in cases involving sterically demanding carboxylic acids. This application is significant for the synthesis of complex organic molecules (Maki, Ishihara, & Yamamoto, 2006).
Antiviral Activities
- Synthesis and Antiviral Activity : Research involving derivatives of chlorobenzoic acid, akin to this compound, has led to the development of thiadiazole sulfonamides showing promise as antiviral agents against tobacco mosaic virus, highlighting the potential of these compounds in antiviral research (Chen et al., 2010).
Bioremediation and Environmental Science
- Bioremediation of Environmental Pollutants : Studies have isolated bacteria capable of degrading chloroaniline compounds, which are structurally related to this compound. These findings are crucial for bioremediation strategies aimed at mitigating the impact of aromatic amine pollutants in the environment (Kang & Kim, 2007).
Environmental Toxicology
- Environmental Pollutants and Toxicity : Research on the detection and effects of chlorinated dibenzo-p-dioxins, related to the environmental persistence and toxicity of compounds like this compound, contributes to our understanding of the environmental and health impacts of dioxin-like compounds. This includes studies on their presence in technical-grade herbicides and the implications for ecological and human health (Buser & Bosshardt, 1974).
Safety and Hazards
The safety information available indicates that 7-Chlorobenzo[d][1,3]dioxol-5-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Mecanismo De Acción
Target of Action
The primary target of 7-Chlorobenzo[d][1,3]dioxol-5-amine is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants . The compound’s interaction with TIR1 significantly enhances the transcriptional activity of the auxin response reporter .
Biochemical Pathways
The action of this compound affects the auxin signaling pathway . This pathway is crucial for plant growth and development. The compound induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physicochemical properties, such as its molecular weight and solubility .
Result of Action
The molecular and cellular effects of this compound’s action include the enhancement of root-related signaling responses and the promotion of root growth . It also induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 7-Chlorobenzo[d][1,3]dioxol-5-amine on cells and cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.
Transport and Distribution
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
7-chloro-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJFDTGFIUIAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2704771.png)



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2704778.png)



![3-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2704786.png)




